1-(Imidazo[1,5-a]pyridin-8-yl)ethanone
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Overview
Description
1-(Imidazo[1,5-a]pyridin-8-yl)ethanone is a heterocyclic compound with a molecular formula of C9H8N2O. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine core . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Imidazo[1,5-a]pyridin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
1-(Imidazo[1,5-a]pyridin-8-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(Imidazo[1,5-a]pyridin-8-yl)ethanone can be compared with other similar compounds, such as:
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the imidazo ring.
1-(Imidazo[4,5-c]pyridin-8-yl)ethanone: Another similar compound with a different arrangement of the imidazo and pyridine rings.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-imidazo[1,5-a]pyridin-8-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-11-6-10-5-9(8)11/h2-6H,1H3 |
InChI Key |
RSRWRDXIWSQEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN2C1=CN=C2 |
Origin of Product |
United States |
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